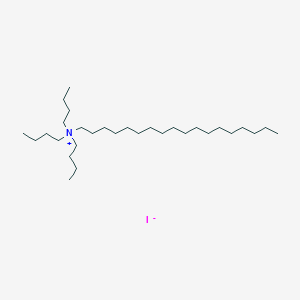
N,N,N-Tributyloctadecan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Tributyloctadecan-1-aminium iodide: is a quaternary ammonium compound characterized by its long alkyl chains and iodide counterion. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyloctadecan-1-aminium iodide typically involves the quaternization of octadecan-1-amine with tributyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often facilitated by a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds as follows:
Reactants: Octadecan-1-amine and tributyl iodide.
Solvent: Acetonitrile or DMF.
Conditions: Anhydrous environment, typically at elevated temperatures (50-80°C).
:Reaction: C8H17NH2+C4H9I→C8H17N(C4H9)3+I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes of reactants.
Continuous Stirring: Ensures uniform reaction conditions.
Purification: Typically involves recrystallization or distillation to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen center, leading to the formation of N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium to tertiary amines.
Substitution: The iodide ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Silver nitrate (AgNO₃) for iodide to nitrate exchange.
Major Products
Oxidation: N,N,N-Tributyloctadecan-1-aminium N-oxide.
Reduction: N,N-Dibutyloctadecan-1-amine.
Substitution: N,N,N-Tributyloctadecan-1-aminium nitrate.
Scientific Research Applications
Chemistry
Catalysis: Used as a phase-transfer catalyst in organic synthesis.
Surfactant: Employed in the formulation of emulsions and dispersions.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Medicine
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles.
Industry
Textile Industry: Used as a fabric softener and antistatic agent.
Petroleum Industry: Functions as a demulsifier in oil-water separation processes.
Mechanism of Action
The mechanism of action of N,N,N-Tributyloctadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with polar environments. This dual interaction facilitates the formation of micelles and emulsions, enhancing solubility and dispersion of hydrophobic compounds.
Molecular Targets and Pathways
Cell Membranes: Disrupts microbial cell membranes, leading to cell lysis.
Enzyme Inhibition: Can inhibit certain enzymes by interacting with their active sites.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium iodide
- N,N,N-Tributylhexadecan-1-aminium iodide
- N,N,N-Tributyldodecan-1-aminium iodide
Uniqueness
N,N,N-Tributyloctadecan-1-aminium iodide is unique due to its specific chain length and the presence of three butyl groups, which confer distinct surfactant properties compared to other quaternary ammonium compounds. Its specific structure allows for optimal interaction with both hydrophobic and hydrophilic environments, making it particularly effective in applications requiring emulsification and dispersion.
Properties
CAS No. |
110408-62-3 |
|---|---|
Molecular Formula |
C30H64IN |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tributyl(octadecyl)azanium;iodide |
InChI |
InChI=1S/C30H64N.HI/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HIZUFFDLEOLXTC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


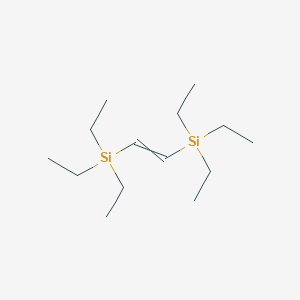

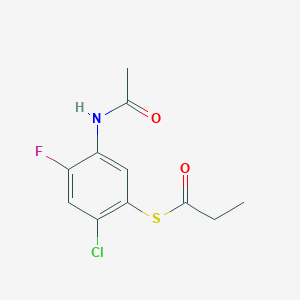

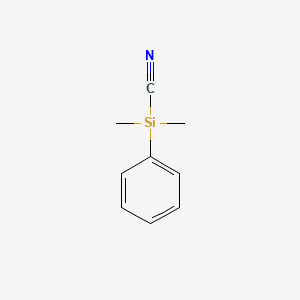



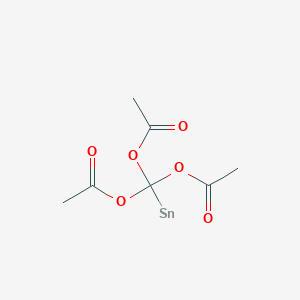
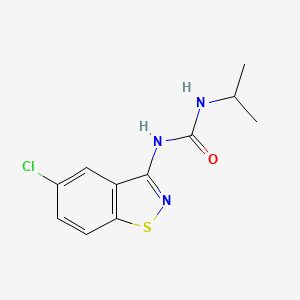
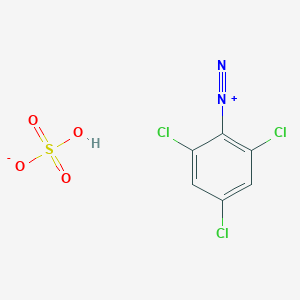
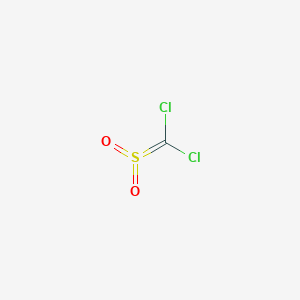
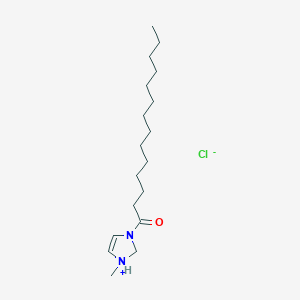
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)
